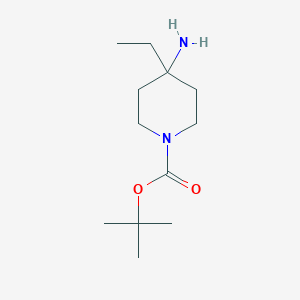
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate is a chemical compound . It is a white to off-white powder .
Molecular Structure Analysis
The molecular weight of this compound is 228.33 . Its linear formula is C12H24N2O2 .Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals or liquid . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
Tert-butyl and piperidine derivatives are key intermediates in the asymmetric synthesis of amines, highlighting their versatility in generating a wide range of enantioenriched amines. This includes alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, utilizing methodologies that take advantage of the tert-butyl group for activation and chiral direction (Ellman, Owens, & Tang, 2002).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate demonstrate its utility in creating complex molecules with potential for further development into biologically active compounds or materials with unique properties. For instance, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showcases the compound's role in forming Schiff base compounds, which are characterized for their thermal, X-ray, and DFT analyses (Çolak et al., 2021).
Development of Ligands for Asymmetric Catalysis
N-tert-Butanesulfinyl imine derivatives, closely related to the tert-butyl and piperidine frameworks, provide a new family of ligands for asymmetric catalysis. These developments underscore the importance of such compounds in enhancing the efficiency and selectivity of synthetic chemical reactions (Ellman et al., 2002).
Intermediate in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an analogue within the tert-butyl piperidine family, has been identified as an important intermediate for small molecule anticancer drugs. Its synthesis involves multiple steps, including nucleophilic substitution and oxidation reactions, illustrating the compound's relevance in the pharmaceutical industry (Zhang, Ye, Xu, & Xu, 2018).
Applications in NMR Tagging and Molecular Recognition
The use of tert-butyl derivatives as NMR tags in high-molecular-weight systems for measuring submicromolar ligand binding affinities demonstrates their application beyond synthetic chemistry into biochemical analysis and molecular recognition. The tert-butyl group's unique properties facilitate easy detection and quantification in complex biological systems (Chen et al., 2015).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation to modulate its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit an enzyme involved in a particular metabolic pathway, leading to a buildup of upstream metabolites and a decrease in downstream products. Alternatively, it may activate an enzyme, enhancing the flux through a specific pathway and increasing the levels of downstream metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its overall effects. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by specific transporters or bind to intracellular proteins that facilitate its distribution to specific cellular compartments. These interactions can affect the compound’s bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact metabolic processes and energy production .
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGQHBSAKUVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667422 | |
| Record name | tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741687-07-0 | |
| Record name | tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


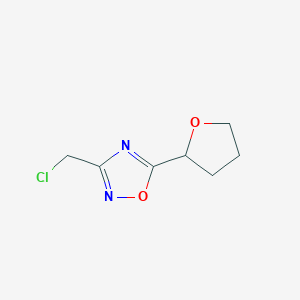
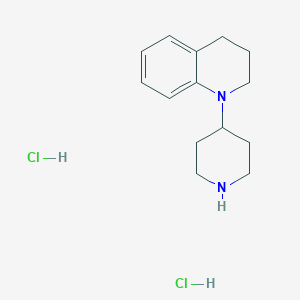
![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
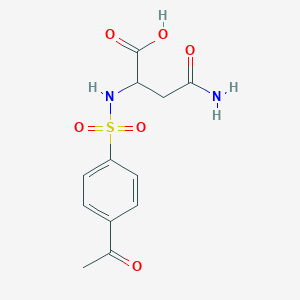
![2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one](/img/structure/B1521310.png)

![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)

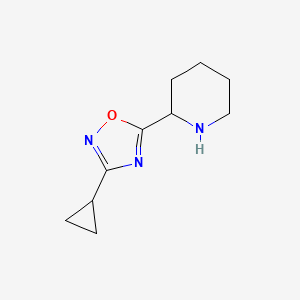
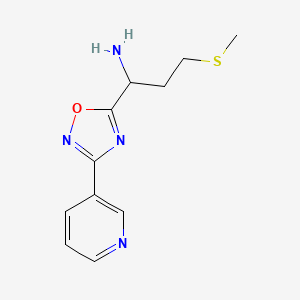

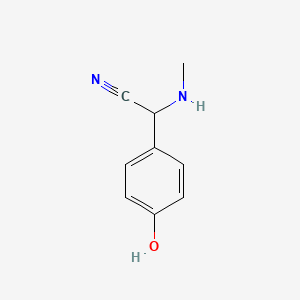
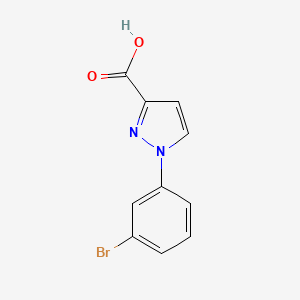
![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
